molecular formula C15H15N5 B14597330 Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- CAS No. 60560-29-4

Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)-

Cat. No.: B14597330
CAS No.: 60560-29-4
M. Wt: 265.31 g/mol
InChI Key: IIKZPEBRTNYSJD-UHFFFAOYSA-N
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Description

Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- is a chemical compound with the molecular formula C15H15N5 It is a derivative of guanidine, characterized by the presence of a cyano group, a phenethyl group, and a pyridyl group

Chemical Reactions Analysis

Types of Reactions

Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of guanidine derivatives include cyanamides, arylboronic acids, and amines . The reaction conditions often involve the use of catalysts such as scandium (III) triflate, lanthanide amides, and copper salts .

Major Products Formed

The major products formed from the reactions of guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- include various substituted guanidines, which can be further utilized in the synthesis of heterocycles and other biologically active compounds .

Mechanism of Action

The mechanism of action of guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The cyano and pyridyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- include:

Uniqueness

Guanidine, 2-cyano-1-phenethyl-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity, while the phenethyl and pyridyl groups contribute to its binding affinity and specificity .

Properties

CAS No.

60560-29-4

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

1-cyano-2-(2-phenylethyl)-3-pyridin-3-ylguanidine

InChI

InChI=1S/C15H15N5/c16-12-19-15(20-14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H2,18,19,20)

InChI Key

IIKZPEBRTNYSJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=C(NC#N)NC2=CN=CC=C2

Origin of Product

United States

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